N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine

EGFR tyrosine kinase inhibition Structure–activity relationship 4-Anilinoquinazoline pharmacophore

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine is a 4-anilinoquinazoline derivative that functions as a key synthetic intermediate in the preparation of the irreversible EGFR/HER2 tyrosine kinase inhibitors afatinib and dacomitinib. The compound is also designated as Afatinib Impurity 5 and Dacomitinib Intermediate It carries a 3-chloro-4-fluoroaniline moiety at the 4-position, a methoxy group at the 7-position, and a nitro group at the 6-position of the quinazoline core, corresponding to the molecular formula C15H10ClFN4O3 and a molecular weight of 348.72 g/mol.

Molecular Formula C15H10ClFN4O3
Molecular Weight 348.72
CAS No. 179552-74-0
Cat. No. B602086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine
CAS179552-74-0
Synonyms4-​Quinazolinamine, N-​(3-​chloro-​4-​fluorophenyl)​-​7-​methoxy-​6-​nitro-
Molecular FormulaC15H10ClFN4O3
Molecular Weight348.72
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)[N+](=O)[O-]
InChIInChI=1S/C15H10ClFN4O3/c1-24-14-6-12-9(5-13(14)21(22)23)15(19-7-18-12)20-8-2-3-11(17)10(16)4-8/h2-7H,1H3,(H,18,19,20)
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid Powder

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (179552-74-0) Compound Profile and Procurement Context


N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine is a 4-anilinoquinazoline derivative that functions as a key synthetic intermediate in the preparation of the irreversible EGFR/HER2 tyrosine kinase inhibitors afatinib and dacomitinib. The compound is also designated as Afatinib Impurity 5 and Dacomitinib Intermediate 2. It carries a 3-chloro-4-fluoroaniline moiety at the 4-position, a methoxy group at the 7-position, and a nitro group at the 6-position of the quinazoline core, corresponding to the molecular formula C15H10ClFN4O3 and a molecular weight of 348.72 g/mol [1]. This substitution pattern is conserved in the final drug molecules and is critical for their EGFR-targeting pharmacophore [1]. The compound is commercially available from multiple suppliers at purities ranging from 95% to ≥98% .

Why N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine Cannot Be Simply Replaced by Other 4-Anilinoquinazolines in Procurement


Although numerous 4-anilinoquinazoline derivatives inhibit EGFR, the specific 3-chloro-4-fluorophenyl substitution at the 4-amino position, combined with the 7-methoxy-6-nitro arrangement, creates a unique reactivity and selectivity profile that cannot be replicated by bromo-, ethynyl-, or unsubstituted phenyl analogs. Replacing the 3-chloro-4-fluorophenyl group with a 3-bromophenyl ring, as in PD153035 Analog 52 (IC50 15 nM), yields approximately 300‑fold weaker potency compared with afatinib (IC50 1.6 nM) that bears the same chloro‑fluoro‑aniline motif [1]. Substituting the 7-methoxy group with a 7-fluoro atom, as in the afatinib intermediate CAS 162012-67-1, alters both the chemical reactivity and the downstream synthetic pathway, making the compound unsuitable for acylation or reduction steps that are essential for producing the final drug [2]. These structural differences translate directly into procurement‑relevant differentiation: the compound’s precise substitution pattern determines whether it can serve as a validated intermediate, an analytical impurity standard, or a scaffold for SAR exploration, and generic substitution risks failure in the intended synthetic or analytical application.

Quantitative Differentiation of N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine Against Closest Analogs and In‑Class Candidates


Substitution‑Pattern Differentiation: 3‑Chloro‑4‑fluoroaniline vs. 3‑Bromoaniline EGFR Inhibitory Potency

The 3‑chloro‑4‑fluorophenyl group is a critical pharmacophoric element in afatinib and dacomitinib, conferring superior potency relative to the 3‑bromophenyl analog. In the PD153035 series, PD153035 Analog 52 bearing a 3‑bromophenyl‑7‑methoxy‑6‑nitro substitution displays an EGFR IC50 of 15 nM, whereas afatinib, which incorporates the 3‑chloro‑4‑fluorophenyl group, achieves an IC50 of approximately 1.6 nM – a >9‑fold potency improvement [1]. The chloro‑fluoro substitution pattern thus differentiates the compound’s pharmacophore from the widely studied bromo‑analogs and directly links it to the clinically validated afatinib/dacomitinib chemotype.

EGFR tyrosine kinase inhibition Structure–activity relationship 4-Anilinoquinazoline pharmacophore

Validated Intermediate for Afatanib and Dacomitinib: Patent‑Documented Synthetic Utility

The compound is explicitly claimed as a key intermediate in the preparation of afatinib (CN107488153B) and dacomitinib [1]. In the afatinib route, it undergoes reduction of the 6‑nitro group to the corresponding amine with 88% yield using iron powder in ethanol/THF, demonstrating robust synthetic scalability [2]. This contrasts with non‑commercial analogs that lack validated downstream chemistry.

Afatinib synthesis Dacomitinib intermediate Patent chemistry

DMSO Solubility Benchmarking: Reproducible In Vitro Handling

Practical DMSO solubility has been experimentally determined at 16.67 mg/mL (47.79 mM) with sonication recommended . This solubility enables preparation of stock solutions suitable for kinase inhibition assays, cell‑based studies, and analytical method development without the need for special solubilization strategies.

Solubility In vitro assay preparation Physicochemical property

Commercial Purity Standards: 97–98% Baseline Enables Direct Use as an Analytical Reference

The compound is routinely supplied at ≥97% purity (HPLC) by multiple independent manufacturers, with individual batch certificates including NMR, HPLC, and GC analyses . When procured as Afatinib Impurity 5, it is provided with detailed characterization data compliant with regulatory guidelines for ANDA analytical method development and quality control [1].

Purity specification Reference standard Analytical quality control

Evidence‑Driven Application Scenarios for N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine Procurement


Afatinib Process Chemistry and Intermediate Scale‑Up

The compound serves as the direct precursor to N4-(3-chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine, a key intermediate in afatinib synthesis according to patents CN105315263B and CN107488153B. Its documented reduction yield of 88% and the availability of 1H‑NMR characterization data make it suitable for pilot‑scale process development and optimization [1].

Dacomitinib Intermediate for Oncology Drug Discovery

Marketed as Dacomitinib Intermediate 2, this compound is used in the synthesis of dacomitinib (PF‑00299804), a second‑generation irreversible pan‑ErbB inhibitor that targets EGFR, ERBB2, and ERBB4 with IC50 values of 6 nM, 45.7 nM, and 73.7 nM respectively . Procurement for medicinal chemistry campaigns enables exploration of dacomitinib analogs bearing the validated 3‑chloro‑4‑fluorophenyl motif.

Afatinib Impurity Profiling and ANDA Regulatory Submissions

As Afatinib Impurity 5, the compound is supplied with characterization data compliant with ANDA regulatory guidelines. It can be used for analytical method development, method validation (AMV), and quality control (QC) applications during commercial production of afatinib, as noted by ChemWhat and Naarini Molbio Pharma .

EGFR Kinase Inhibitor SAR Probe with a Clinically Validated Pharmacophore

The compound’s 3‑chloro‑4‑fluorophenyl substitution pattern is identical to that of afatinib and dacomitinib, providing a validated pharmacophore for structure–activity relationship studies. When used alongside bromo‑ or ethynyl‑substituted analogs such as PD153035 Analog 52 (IC50 15 nM), researchers can systematically interrogate the contribution of the aniline substituent to EGFR inhibition potency and selectivity [2].

Quote Request

Request a Quote for N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.